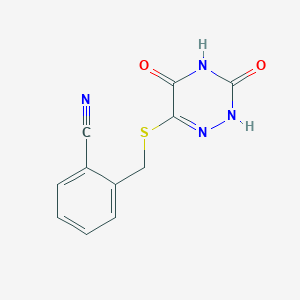
2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile is a complex organic compound with the molecular formula C11H8N4O2S It is known for its unique structure, which includes a triazine ring and a benzonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile typically involves the reaction of 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiol with a benzonitrile derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The benzonitrile group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
科学研究应用
2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazine and benzonitrile moieties. These interactions can modulate biological pathways and result in various biological effects .
相似化合物的比较
Similar Compounds
- **2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile
- **2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl)-N’-((E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene)acetohydrazide
Uniqueness
2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile is unique due to its specific combination of a triazine ring and a benzonitrile group.
生物活性
The compound 2-(((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H13N6O5S, with a molecular weight of approximately 345.29 g/mol. The compound features a tetrahydrotriazine moiety which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing the tetrahydrotriazine scaffold exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of tetrahydrotriazine can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Structure-Activity Relationship (SAR) analyses suggest that modifications to the triazine ring significantly influence anticancer activity. For example, substituents that enhance hydrophobic interactions tend to improve efficacy against cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In vitro assays against Gram-positive and Gram-negative bacteria revealed that certain derivatives possess higher antibacterial activity than traditional antibiotics. The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced activity .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects:
- Cytokine assays demonstrated that these compounds can significantly reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures . This suggests a potential application in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study involving the treatment of breast cancer cell lines with derivatives of tetrahydrotriazine showed a dose-dependent decrease in cell viability with IC50 values lower than those for standard chemotherapeutics like doxorubicin. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
- Antimicrobial Evaluation : In another study assessing the antimicrobial properties of related compounds, it was found that modifications to the thiazole ring significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
属性
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c12-5-7-3-1-2-4-8(7)6-18-10-9(16)13-11(17)15-14-10/h1-4H,6H2,(H2,13,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCRGVNPVNVHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=O)NC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














